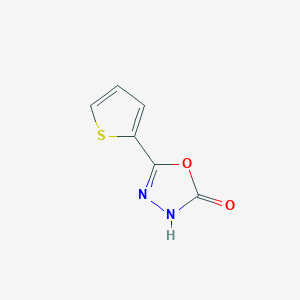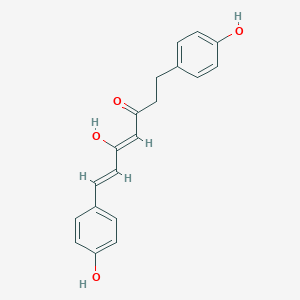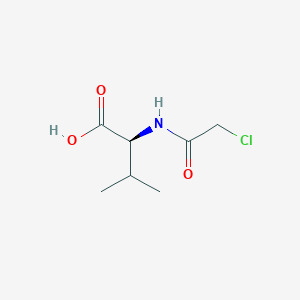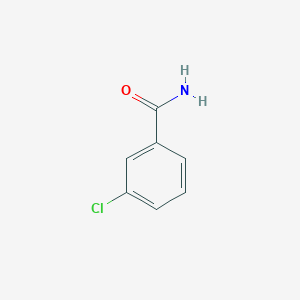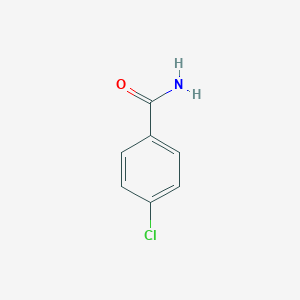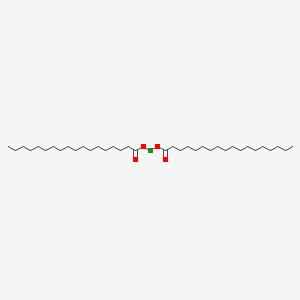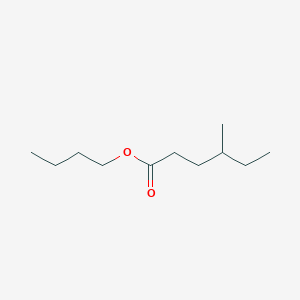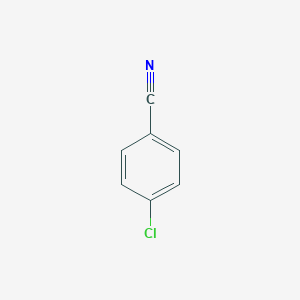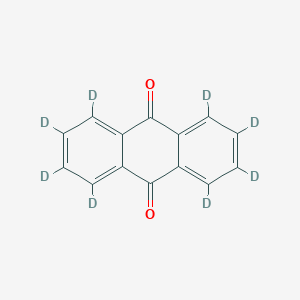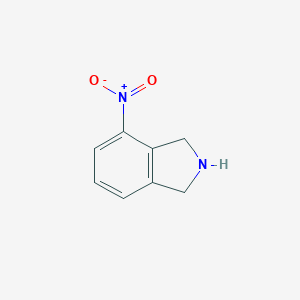
4-Nitroisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitroisoindoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that consists of an indoline ring with a nitro group attached to it.
Wirkmechanismus
The mechanism of action of 4-Nitroisoindoline varies depending on its application. In medicinal chemistry, it has been shown to induce cell death in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage. It has also been shown to possess antimicrobial activity by inhibiting the activity of bacterial DNA gyrase. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its mechanism of action is related to its electronic properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Nitroisoindoline have been extensively studied. In medicinal chemistry, it has been shown to induce cell death in cancer cells and possess antimicrobial and anti-inflammatory properties. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors, where its electronic properties play a crucial role in its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Nitroisoindoline in lab experiments include its high yield synthesis method, its versatility as a building block for the synthesis of various bioactive molecules, and its potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-Nitroisoindoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and to develop more potent derivatives for the treatment of cancer and infectious diseases. In material science, further studies are needed to explore its potential applications in the synthesis of new materials with unique electronic properties. In organic synthesis, further studies are needed to explore its potential as a versatile building block for the synthesis of various heterocyclic compounds. Overall, the study of 4-Nitroisoindoline has the potential to lead to the development of new drugs, materials, and organic compounds with various applications.
Wissenschaftliche Forschungsanwendungen
4-Nitroisoindoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Nitroisoindoline has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various bioactive molecules. In material science, 4-Nitroisoindoline has been used as a precursor for the synthesis of polymers and organic semiconductors. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
127168-86-9 |
|---|---|
Produktname |
4-Nitroisoindoline |
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
4-nitro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-6-4-9-5-7(6)8/h1-3,9H,4-5H2 |
InChI-Schlüssel |
QQSCKBOYBWKHIJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-] |
Synonyme |
4-NITROISOINDOLINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

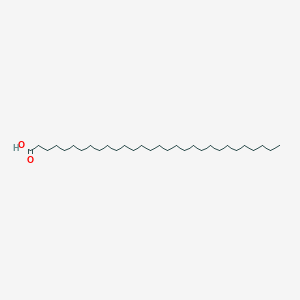
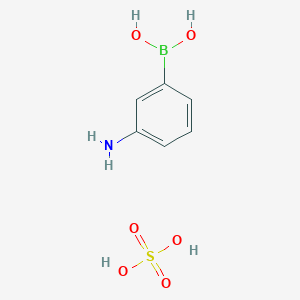
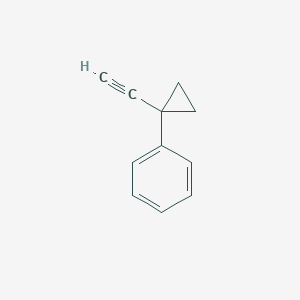
![Benzoic acid, 2-[4-(dipentylamino)-2-hydroxybenzoyl]-](/img/structure/B146223.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B146224.png)
